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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing

Tetramethylammonium Hydroxide (TMAH) etching with the addition of dissolved silicon.

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of dissolving silicon in a TMAH etching solution?

A1: Dissolving silicon in a TMAH solution is primarily done to suppress the etching of

aluminum.[1][2] This is crucial in MEMS fabrication where aluminum is often used as a

metallization layer and needs to be protected during the silicon etching process. The dissolved

silicon, in the form of silicate ions, helps to passivate the aluminum surface, significantly

reducing its etch rate.[1]

Q2: How does dissolved silicon affect the silicon etch rate?

A2: The addition of dissolved silicon generally leads to a decrease in the silicon etch rate. For

instance, in a 25 wt% TMAH solution, a reduction in the silicon etch rate of approximately 20%

has been observed in silicon-doped solutions.[1] This is attributed to a decrease in the

concentration of hydroxide ions, which are the primary etchant species for silicon.[1]

Q3: What is the impact of dissolved silicon on surface roughness and hillock formation?
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A3: High concentrations of dissolved silicon in TMAH can lead to increased surface roughness

and the formation of hillocks.[1][3] This is thought to be because the reaction products do not

dissolve into the etching solution sufficiently fast, leading to residue formation on the silicon

surface.[1] The reduction in the etch rate ratio of different crystal planes due to dissolved silicon

can also contribute to hillock formation.[1][3]

Q4: Can adding other substances to a TMAH solution with dissolved silicon improve etching

characteristics?

A4: Yes, additives can be used to modify the etching behavior. For example, adding an

oxidizing agent like ammonium persulfate ((NH₄)₂S₂O₈) to a TMAH solution containing

dissolved silicon has been shown to achieve a high silicon etching rate while completely

suppressing the aluminum etch rate and resulting in a smooth silicon surface.[2] Isopropyl

alcohol (IPA) has also been used to reduce undercutting and improve surface smoothness.[1]

[4][5]
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Issue Possible Causes Recommended Actions

High Aluminum Etch Rate
Insufficient dissolved silicon

concentration.

Increase the concentration of

dissolved silicon in the TMAH

solution. For a 5 wt% TMAH

solution, a concentration of 1.4

wt% or above is

recommended. For 10 wt%

TMAH, a concentration greater

than 3.2 wt% is suggested.[2]

Incorrect solution preparation.

Ensure the silicon is fully

dissolved before commencing

the etching process. Heating

the solution and stirring can

aid dissolution.[1]

Increased Surface Roughness

/ Hillock Formation

High concentration of

dissolved silicon.

While necessary for aluminum

protection, excessive dissolved

silicon can increase

roughness. Consider using

additives like ammonium

persulfate to improve surface

finish.[2]

Low TMAH concentration.

Etching in lower

concentrations of TMAH (e.g.,

below 15 wt%) can lead to the

formation of pyramidal hillocks.

[6][7] Using a higher

concentration (above 22 wt%)

can result in smoother

surfaces.[6][8]

Contamination in the etching

solution.

Ensure high-purity chemicals

and deionized water are used.

Filter the solution if necessary.

Low Silicon Etch Rate High concentration of

dissolved silicon.

The presence of dissolved

silicon naturally reduces the
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silicon etch rate.[1] If a higher

etch rate is required, consider

adding an oxidizing agent like

ammonium persulfate, which

can increase the silicon etch

rate.[2]

High TMAH concentration.

The silicon etch rate generally

decreases with increasing

TMAH concentration.[6][8][9] A

lower TMAH concentration can

be used if aluminum

passivation is not a concern or

if other passivation methods

are employed.

Low etching temperature.

The silicon etch rate is highly

dependent on temperature.

Increasing the temperature

(e.g., to 85°C or 90°C) will

increase the etch rate.[6][7][8]

Data Presentation
Table 1: Effect of Dissolved Silicon on Aluminum Etch Rate in TMAH Solutions at 85°C
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TMAH
Concentration
(wt%)

Dissolved
Silicon (wt%)

Additive
Aluminum
Etch Rate
(nm/min)

Reference

5 0
0.5 wt%

(NH₄)₂S₂O₈
~850 [2]

5 > 1.4
0.5 wt%

(NH₄)₂S₂O₈
0 [2]

10 0
1.2-2.0 wt%

(NH₄)₂S₂O₈
68 [2]

10 > 3.2
1.2-2.0 wt%

(NH₄)₂S₂O₈
0 [2]

25 0 None High [1]

25
> 120 g/L (~12

wt%)
None < 10 [1]

Table 2: Effect of Dissolved Silicon on Si(100) Etch Rate
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TMAH
Concentration
(wt%)

Dissolved
Silicon

Temperature
(°C)

Si(100) Etch
Rate (µm/min)

Reference

25 Undoped 90 ~1.0 [6]

25 Saturated 90
~0.8 (20%

reduction)
[1]

5 1.6 wt% 85
~0.4 (without

additive)
[2]

5 1.6 wt% 85

0.9 - 1.0 (with

0.4-0.7 wt%

(NH₄)₂S₂O₈)

[2]

10 3.2 wt% 85
~0.4 (without

additive)
[2]

10 3.2 wt% 85

0.85 - 0.9 (with

1.2-2.0 wt%

(NH₄)₂S₂O₈)

[2]

Experimental Protocols
Protocol 1: Preparation of TMAH Solution with Dissolved Silicon

Materials:

TMAH solution (e.g., 25 wt%)

Deionized (DI) water

Silicon wafers or silicon powder

Heated magnetic stirrer

Glass beaker

Procedure:
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1. If a lower concentration of TMAH is required, dilute the stock solution with DI water to the

desired concentration.

2. Heat the TMAH solution to approximately 60°C in a glass beaker on a heated magnetic

stirrer.[1]

3. Gradually add the desired amount of silicon (either pieces of a silicon wafer or powder) to

the heated TMAH solution while stirring.[1][2]

4. Continue stirring the solution at 60°C until the silicon is completely dissolved. This may

take several hours to a day depending on the amount of silicon being dissolved.[1]

5. Once the silicon is dissolved, the solution is ready for use at the desired etching

temperature.

Protocol 2: Anisotropic Silicon Etching with Aluminum Passivation

Materials:

Silicon wafer with patterned mask (e.g., SiO₂) and exposed aluminum features.

Prepared TMAH solution with dissolved silicon.

Constant temperature water bath or hot plate.

Beakers for etching and rinsing.

DI water.

Nitrogen gun for drying.

Procedure:

1. Pre-heat the TMAH solution with dissolved silicon to the desired etching temperature (e.g.,

85°C) in a constant temperature bath.[2]

2. Immerse the silicon wafer in the heated TMAH solution. Gentle agitation can be used to

improve etch uniformity.[10]
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3. Etch for the required duration to achieve the desired etch depth. Monitor the process as

needed.

4. After etching, transfer the wafer to a beaker of DI water to rinse off the etchant. A multi-

stage rinse is recommended for thorough cleaning.[10]

5. Dry the wafer using a nitrogen gun.[10]
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Caption: Workflow for TMAH etching with dissolved silicon.
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Caption: Effect of dissolved silicon on TMAH etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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